SH-5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

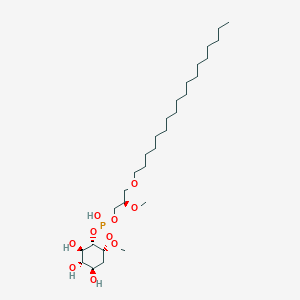

2D Structure

Propiedades

Fórmula molecular |

C29H59O10P |

|---|---|

Peso molecular |

598.7 g/mol |

Nombre IUPAC |

[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1 |

Clave InChI |

NRLLDDPUQZQEDV-MWJQJBPESA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

SH-5: A Technical Guide to its Mechanism of Action as an Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism. Dysregulation of this pathway is a frequent event in a wide array of human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), highly attractive targets for therapeutic intervention. SH-5 is a synthetic, cell-permeable phosphatidylinositol analog that has been identified as a potent and specific inhibitor of Akt. This document provides an in-depth technical overview of the mechanism of action of this compound, its effects on downstream signaling, and detailed protocols for its experimental evaluation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Akt.[1] Its chemical structure as a phosphatidylinositol ether analog, lacking the 3-hydroxyl group on the inositol ring, is central to its inhibitory activity. The activation of Akt is a multi-step process initiated by the recruitment of the kinase from the cytoplasm to the cell membrane. This translocation is mediated by the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated at the membrane by PI3K.

This compound is thought to competitively antagonize the binding of PIP3 to the PH domain of Akt. By occupying this binding site, this compound effectively prevents the translocation of Akt to the plasma membrane. This sequestration of inactive Akt in the cytoplasm is the primary mechanism of its inhibitory action, as membrane localization is a prerequisite for its subsequent phosphorylation and activation by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1).[2] This mechanism confers a degree of specificity to this compound, as it does not directly interact with the ATP-binding pocket of the kinase domain, a feature common to many other kinase inhibitors.[3]

Caption: Mechanism of this compound Action in the PI3K/Akt Signaling Pathway.

Downstream Signaling Consequences of this compound Mediated Akt Inhibition

The inhibition of Akt activation by this compound triggers a cascade of downstream cellular events, primarily culminating in the potentiation of apoptosis and the suppression of pro-survival signaling.[1] A key downstream effector pathway modulated by this compound is the nuclear factor-kappa B (NF-κB) signaling cascade. Akt can promote NF-κB activation through the phosphorylation and activation of IκB kinase (IKK). By inhibiting Akt, this compound prevents the activation of IKK, which in turn leads to the stabilization of the IκBα inhibitor and the subsequent blockage of NF-κB nuclear translocation and transcriptional activity.[1]

The suppression of NF-κB by this compound results in the downregulation of a host of anti-apoptotic, proliferative, and metastatic gene products.[1] In the presence of this compound, a time-dependent decrease in the expression of proteins such as IAP-1, XIAP, Bcl-2, Bcl-xL, Survivin, Cyclin D1, and MMP-9 has been observed in various cell lines.[2] This comprehensive suppression of pro-survival and pro-proliferative factors sensitizes cancer cells to apoptotic stimuli, such as that induced by tumor necrosis factor (TNF).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against Akt and other related kinases. The following table summarizes the available IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target | IC50 Value | Notes |

| Akt (PKB) | 5.0 µM | Demonstrates potent inhibition of Akt. |

| PI 3-Kinase | 83.0 µM | Shows moderate inhibitory activity, indicating selectivity for Akt over the upstream kinase PI3K.[4] |

Additionally, this compound has been shown to inhibit the growth of various cancer cell lines with IC50 values typically in the 1-10 µM range.[4]

Detailed Experimental Protocols

In Vitro Akt Kinase Assay

This assay measures the kinase activity of immunoprecipitated Akt by quantifying the phosphorylation of a known substrate, such as GSK-3α.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Akt antibody

-

Protein A/G Sepharose beads

-

Kinase assay buffer

-

GSK-3α recombinant protein (substrate)

-

ATP

-

SDS-PAGE sample buffer

-

Anti-phospho-GSK-3α antibody

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-Akt antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the Akt-antibody complexes.

-

Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Add the GSK-3α substrate and ATP to initiate the reaction.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an anti-phospho-GSK-3α antibody to detect the phosphorylated substrate.

-

Caption: Experimental Workflow for an In Vitro Akt Kinase Assay.

Western Blot Analysis for Akt Phosphorylation

This method is used to directly assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) following treatment with this compound.

Materials:

-

Cell lysis buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Sample Preparation: Treat cells with this compound and lyse as described above. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after treatment with this compound.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound is a valuable research tool for investigating the roles of the Akt signaling pathway. Its mechanism as a competitive inhibitor of the PH domain, preventing membrane translocation and subsequent activation, provides a specific means of interrogating Akt function. The resulting downstream effects, including the inhibition of NF-κB and the induction of apoptosis, highlight the therapeutic potential of targeting this critical signaling node. The experimental protocols provided herein offer a framework for the robust evaluation of this compound and other potential Akt inhibitors in a research setting.

References

- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, Akt inhibitor (CAS 701976-54-7) | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

The Cellular Target of SH-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-5 is a synthetic phosphatidylinositol analog that has garnered significant interest in cancer research due to its pro-apoptotic and anti-proliferative properties. This technical guide provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising small molecule inhibitor.

Primary Cellular Target: Akt (Protein Kinase B)

The principal cellular target of this compound is the serine/threonine kinase Akt, also known as Protein Kinase B.[1][2][3] this compound acts as a potent and specific inhibitor of Akt.[3] This inhibition is central to the biological effects of this compound, including the induction of apoptosis and the suppression of cell survival signaling.

Quantitative Data: Inhibition of Akt and Cellular Growth

This compound demonstrates inhibitory activity against Akt and exhibits cytotoxic effects on various cancer cell lines. The available quantitative data is summarized in the tables below.

| Parameter | Value | Target | Reference |

| IC50 | 5.0 µM | Akt (PKB) | [4] |

Table 1: In vitro inhibitory concentration of this compound against Akt.

| Cell Line | IC50 Range | Assay Type | Reference |

| Various Cancer Cell Lines | 1 - 10 µM | Growth Inhibition | [4] |

| Hep-2 (Laryngeal Squamous Cell Carcinoma) | Greatest effect at 2 µM | MTT Assay | [5] |

Table 2: Cellular growth inhibition by this compound in different cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting Akt, this compound triggers a cascade of downstream events that ultimately lead to apoptosis and suppression of pro-survival signals.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by upstream kinases such as PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell growth. This compound, as a phosphatidylinositol analog, competitively inhibits Akt, thereby blocking this pro-survival signaling cascade.

Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic and pro-proliferative genes. This compound has been shown to block NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α).[2][6] This inhibition is mediated through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This compound achieves this by inhibiting the activation of IκBα kinase (IKK), a key upstream kinase in the NF-κB pathway.[2] The inhibition of IKK prevents the phosphorylation and translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of NF-κB target genes.

Induction of Apoptosis

By inhibiting the pro-survival Akt and NF-κB pathways, this compound potentiates apoptosis. This is evidenced by an increase in caspase-3 activation, a key executioner caspase in the apoptotic cascade.[2] Furthermore, this compound treatment leads to the downregulation of several anti-apoptotic proteins that are regulated by NF-κB, including Bcl-2 and Bcl-xL.[6] The altered balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Akt Kinase Assay

This assay measures the ability of this compound to directly inhibit the kinase activity of Akt.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates from a suitable cell line known to express Akt.

-

Immunoprecipitation of Akt: Immunoprecipitate Akt from the cell lysates using an Akt-specific antibody conjugated to protein A/G beads.

-

Kinase Reaction:

-

Wash the immunoprecipitated Akt beads.

-

Resuspend the beads in a kinase assay buffer.

-

Add the substrate (e.g., recombinant GSK-3α) and ATP.

-

Add this compound at a range of concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO).

-

Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the kinase reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-GSK-3α).

-

-

Data Analysis: Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for a specified duration. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis, in cell lysates after treatment with this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells using a specific lysis buffer provided with the assay kit.

-

-

Caspase-3 Activity Measurement:

-

Add the cell lysate to a microplate well.

-

Add the caspase-3 substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter).

-

Incubate at 37°C for 1-2 hours.

-

-

Detection:

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: The signal intensity is proportional to the caspase-3 activity in the sample.

Conclusion

This compound is a potent and specific inhibitor of the serine/threonine kinase Akt. Its mechanism of action involves the direct inhibition of Akt, leading to the suppression of pro-survival signaling through the PI3K/Akt and NF-κB pathways. This ultimately results in the induction of apoptosis in cancer cells. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Akt inhibitors. Further studies are warranted to explore the isoform selectivity of this compound and to fully elucidate its efficacy in various preclinical cancer models.

References

- 1. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholar.harvard.edu [scholar.harvard.edu]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

SH-5 Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-5 is a synthetic molecule that has garnered significant attention in cancer research due to its potent inhibitory effects on the serine/threonine kinase Akt (also known as Protein Kinase B). As a central node in cellular signaling, Akt regulates a multitude of downstream pathways involved in cell survival, proliferation, metabolism, and angiogenesis. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, with a focus on its mechanism of action, impact on key signaling cascades, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding of this compound's cellular impact.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Akt plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. It also drives cell proliferation and growth by modulating the activity of cell cycle regulators and protein synthesis machinery. This compound has emerged as a specific inhibitor of Akt, showing promise in preclinical studies for its ability to induce apoptosis and inhibit tumor growth. This guide will delve into the molecular consequences of Akt inhibition by this compound, providing a detailed examination of its downstream effects.

Mechanism of Action of this compound

This compound is a synthetic compound that functions as a potent and specific inhibitor of Akt. It is a phosphatidylinositol analog that is thought to interfere with the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases such as PDK1. By inhibiting Akt activation, this compound effectively blocks the transmission of survival signals and promotes apoptosis in cancer cells.

Downstream Signaling Pathways Modulated by this compound

The inhibition of Akt by this compound triggers a cascade of downstream effects, primarily impacting the NF-κB and STAT3 signaling pathways, which are critical for cancer cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, contributing to tumor progression and resistance to therapy.

This compound has been shown to block the activation of NF-κB induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[1] The mechanism of this inhibition involves the suppression of IκBα kinase (IKK) activation. IKK is responsible for phosphorylating the inhibitory protein IκBα, which targets it for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription. By inhibiting Akt, this compound prevents the activation of IKK, leading to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm.[1]

This inhibition of NF-κB activation by this compound results in the downregulation of various anti-apoptotic and pro-proliferative gene products, including Bcl-2, Bcl-xL, XIAP, and Cyclin D1.[1]

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in cancer and promotes cell proliferation, survival, and angiogenesis. While the direct link between Akt and STAT3 can be complex and cell-type dependent, evidence suggests that Akt can indirectly influence STAT3 activity.

This compound has been shown to inhibit STAT3 signaling, although the precise mechanism is still under investigation. One proposed mechanism is that Akt can promote the activity of upstream kinases that phosphorylate and activate STAT3, such as Src. By inhibiting Akt, this compound may reduce the activity of these upstream kinases, leading to decreased STAT3 phosphorylation and subsequent inactivation.

Quantitative Data on this compound Effects

The following tables summarize the quantitative data from key studies investigating the effects of this compound on various cancer cell lines.

| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |

| H1299 (Lung Cancer) | Cytotoxicity Assay | 5 µM | Increased cytotoxicity in the presence of 1 nM TNF. | [1] |

| KBM-5 (Myeloid Leukemia) | Western Blot | 5 µM | Time-dependent decrease in the protein expression of IAP-1, XIAP, Bcl-xL, Bcl-2, TRAF1, Survivin, COX-2, Cyclin D1, and MMP-9 induced by 1 nM TNF. | [1] |

| Hep-2 (Laryngeal Cancer) | MTT Assay | 2 µM | Greatest inhibitory effect on cell proliferation. | [2] |

| Hep-2 (Laryngeal Cancer) | Flow Cytometry | Not specified | Increased apoptosis. | [2] |

| Hep-2 (Laryngeal Cancer) | Western Blot | Not specified | Decreased expression of Akt protein. | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the downstream effects of this compound.

Cell Viability and Proliferation Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

General Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Protein Expression Analysis

Western Blotting: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

General Protocol:

-

Sample Preparation: Lyse cells in a buffer containing detergents and protease inhibitors to extract total protein. Determine protein concentration using a protein assay (e.g., BCA or Bradford).

-

Gel Electrophoresis: Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color).

-

Imaging and Analysis: Capture the signal using an imager and quantify the protein bands.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Akt signaling pathway. This guide has detailed the downstream consequences of this inhibition, focusing on the suppression of the pro-survival NF-κB and STAT3 signaling cascades. The provided quantitative data and experimental methodologies offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Akt inhibitors. A thorough understanding of these downstream signaling effects is crucial for the rational design of novel cancer therapies and for predicting their efficacy and potential mechanisms of resistance.

References

- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Akt inhibitor Src-homology 5 on proliferation and apoptosis of the laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

SH-5: A Technical Guide to its Impact on Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SH-5, chemically identified as [d-3-deoxy-2-O-methyl-myo-inositol-1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate], is a potent and specific inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] this compound's ability to block Akt activation makes it a significant tool for inducing or sensitizing cancer cells to apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[1]

This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key apoptotic signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its pro-apoptotic effects primarily by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[2][3] Akt is a central node in this pathway, and its activation is a critical step in promoting cell survival. By inhibiting Akt, this compound disrupts downstream signaling that would otherwise suppress apoptosis.

The inhibition of Akt by this compound leads to the potentiation of apoptosis induced by various stimuli, such as tumor necrosis factor (TNF).[1] This effect is correlated with the downregulation of gene products that mediate cell survival, proliferation, and invasion, many of which are under the regulatory control of the transcription factor NF-κB.[1] this compound has been shown to block the activation of NF-κB induced by TNF-α and other stimuli.[1] This blockade is achieved through the inhibition of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]

Impact on Intrinsic Apoptosis Pathway: The Bcl-2 Family

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate.

Akt influences the intrinsic pathway by phosphorylating and inactivating the pro-apoptotic protein Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Akt, this compound prevents the phosphorylation of Bad, allowing it to antagonize Bcl-2 and Bcl-xL. This leads to the activation of Bax and Bak, which oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the effects of this compound. Note: The values presented are placeholders and should be determined experimentally.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| KBM-5 | Chronic Myeloid Leukemia | [Insert experimental value] |

| H1299 | Non-small Cell Lung Cancer | [Insert experimental value] |

| SW480 | Colorectal Cancer | [Insert experimental value] |

| HT29 | Colorectal Cancer | [Insert experimental value] |

| HCT116 | Colorectal Cancer | [Insert experimental value] |

| SH-SY5Y | Neuroblastoma | [Insert experimental value] |

Table 2: Effect of this compound on Apoptotic Markers in KBM-5 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |

| Control | 0 | [Insert experimental value] | 1.0 |

| This compound | 1 | [Insert experimental value] | [Insert experimental value] |

| This compound | 5 | [Insert experimental value] | [Insert experimental value] |

| This compound | 10 | [Insert experimental value] | [Insert experimental value] |

| TNF-α (1 nM) | - | [Insert experimental value] | [Insert experimental value] |

| This compound + TNF-α | 5 + 1 nM | [Insert experimental value] | [Insert experimental value] |

Table 3: Effect of this compound on Bcl-2 Family Protein Expression in KBM-5 Cells (24h treatment)

| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Western Blot) | p-Bad (Ser136)/Total Bad Ratio |

| Control | 0 | [Insert experimental value] | [Insert experimental value] |

| This compound | 1 | [Insert experimental value] | [Insert experimental value] |

| This compound | 5 | [Insert experimental value] | [Insert experimental value] |

| This compound | 10 | [Insert experimental value] | [Insert experimental value] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on apoptosis.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., KBM-5, SH-SY5Y)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound at various concentrations for the desired time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

3. Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Treated and untreated cells

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

-

-

Procedure:

-

Induce apoptosis by treating cells with this compound.

-

Harvest 1-5 x 10⁶ cells and lyse them in chilled Cell Lysis Buffer on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.

-

Add 5 µL of the DEVD-pNA substrate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated and untreated samples.

-

4. Western Blot Analysis of Akt, Bcl-2 Family Proteins, and NF-κB Pathway Components

This protocol is for analyzing changes in protein expression and phosphorylation.

-

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti-phospho-Bad (Ser136), anti-Bad, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

5. Cytochrome c Release Assay

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Materials:

-

Treated and untreated cells

-

Cytochrome c Releasing Apoptosis Assay Kit (containing buffers for mitochondrial and cytosolic fractionation)

-

Western blot supplies (as described above)

-

Primary antibody against cytochrome c and mitochondrial/cytosolic markers (e.g., COX IV for mitochondria, β-actin for cytosol)

-

-

Procedure:

-

Induce apoptosis with this compound.

-

Harvest approximately 5 x 10⁷ cells.

-

Perform subcellular fractionation according to the kit manufacturer's instructions to separate the mitochondrial and cytosolic fractions.

-

Perform Western blot analysis on both fractions as described above.

-

Probe the membranes with antibodies against cytochrome c and the respective fraction markers to confirm the purity of the fractions and to quantify the amount of cytochrome c released into the cytosol.

-

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in apoptosis. Its specificity for Akt allows for the targeted dissection of this critical cell survival pathway. By understanding the molecular mechanisms through which this compound induces apoptosis, researchers can better explore its potential as a therapeutic agent, either alone or in combination with other anti-cancer drugs, to overcome resistance to apoptosis in malignant cells. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the rigorous investigation of this compound's impact on apoptotic pathways. investigation of this compound's impact on apoptotic pathways.

References

- 1. This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Investigating Cell Cycle Arrest with SH-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SH-5, a potent and specific synthetic phosphatidylinositol analog, functions as an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. Inhibition of Akt by this compound has been shown to induce apoptosis and block cell proliferation. This technical guide provides an in-depth overview of the core methodologies and conceptual framework for investigating cell cycle arrest induced by this compound. It details the underlying signaling pathways, provides comprehensive experimental protocols, and presents a structured approach to data acquisition and analysis, enabling researchers to effectively characterize the cytostatic effects of this potent inhibitor.

Introduction: this compound and the Akt Signaling Pathway

This compound is a cell-permeable compound that specifically inhibits the activity of Akt, a key node in the PI3K/Akt signaling cascade.[1] This pathway is activated by a variety of growth factors and cytokines and plays a central role in promoting cell cycle progression.[2][3] Activated Akt influences the cell cycle through the phosphorylation and subsequent regulation of a multitude of downstream targets, including key proteins that govern the G1/S and G2/M transitions.[4][5]

By inhibiting Akt, this compound is expected to induce cell cycle arrest, primarily at the G1 checkpoint. This guide will delineate the experimental approaches required to test this hypothesis and to elucidate the precise molecular mechanisms involved.

Core Signaling Pathway: Akt Inhibition to Cell Cycle Arrest

The inhibition of Akt by this compound initiates a signaling cascade that culminates in the arrest of the cell cycle. The primary mechanism involves the modulation of G1-phase regulatory proteins. A simplified representation of this pathway is presented below.

Caption: this compound induced cell cycle arrest pathway.

Data Presentation: Quantitative Analysis of this compound Effects

To systematically evaluate the impact of this compound on cell cycle progression, it is essential to collect and organize quantitative data. The following tables provide a template for summarizing key experimental findings.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound is a critical first step in designing cell cycle experiments.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 48 | Data to be determined | Cite source |

| MCF-7 | Breast Cancer | 48 | Data to be determined | Cite source |

| HCT116 | Colorectal Cancer | 48 | Data to be determined | Cite source |

| U87MG | Glioblastoma | 48 | Data to be determined | Cite source |

Note: Researchers should populate this table with experimentally determined or literature-derived IC50 values for the cell lines under investigation.

Table 2: Quantitative Analysis of Cell Cycle Distribution by Flow Cytometry

Flow cytometry analysis of propidium iodide (PI) stained cells allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

| Treatment | Concentration (µM) | Time (h) | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Vehicle Control | - | 24 | Value | Value | Value | Value |

| This compound | 0.5 x IC50 | 24 | Value | Value | Value | Value |

| This compound | 1 x IC50 | 24 | Value | Value | Value | Value |

| This compound | 2 x IC50 | 24 | Value | Value | Value | Value |

| Vehicle Control | - | 48 | Value | Value | Value | Value |

| This compound | 0.5 x IC50 | 48 | Value | Value | Value | Value |

| This compound | 1 x IC50 | 48 | Value | Value | Value | Value |

| This compound | 2 x IC50 | 48 | Value | Value | Value | Value |

Note: This table should be populated with the mean percentage of cells in each phase from at least three independent experiments. Standard deviations should be included.

Table 3: Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is used to detect changes in the expression levels of key proteins that regulate cell cycle progression.

| Target Protein | Treatment | Concentration (µM) | Time (h) | Relative Protein Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | This compound | 1 x IC50 | 24 | Value |

| Akt (Total) | This compound | 1 x IC50 | 24 | Value |

| Cyclin D1 | This compound | 1 x IC50 | 24 | Value |

| CDK4 | This compound | 1 x IC50 | 24 | Value |

| CDK6 | This compound | 1 x IC50 | 24 | Value |

| p21 (Cip1) | This compound | 1 x IC50 | 24 | Value |

| p27 (Kip1) | This compound | 1 x IC50 | 24 | Value |

| p-Rb (Ser780) | This compound | 1 x IC50 | 24 | Value |

| Rb (Total) | This compound | 1 x IC50 | 24 | Value |

Note: Densitometric analysis of Western blot bands should be performed, and the expression levels should be normalized to a loading control (e.g., β-actin or GAPDH). The table should reflect the mean fold change from at least three independent experiments.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., SH-SY5Y, MCF-7, HCT116) in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value).

-

Treatment: Replace the culture medium with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

Caption: Flow cytometry workflow for cell cycle analysis.

Protocol:

-

Harvest Cells: Following this compound treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

-

Propidium Iodide Staining: Add propidium iodide staining solution (e.g., 50 µg/mL in PBS) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Caption: Western blot workflow for protein analysis.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, Cyclin D1, CDK4, p21, p27, p-Rb, Rb, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

This guide provides a comprehensive framework for researchers investigating the effects of the Akt inhibitor this compound on cell cycle arrest. By following the detailed protocols for cell culture, flow cytometry, and Western blotting, and by systematically organizing the quantitative data, researchers can gain valuable insights into the molecular mechanisms by which this compound exerts its anti-proliferative effects. The provided templates for data presentation and the visualization of the core signaling pathway and experimental workflows are intended to facilitate a clear and structured investigation. Elucidating the precise impact of this compound on cell cycle regulatory proteins will contribute to a deeper understanding of its therapeutic potential in cancers with aberrant Akt signaling.

References

-

Diehl, J. A., Cheng, M., Roussel, M. F., & Sherr, C. J. (1998). Glycogen synthase kinase-3β regulates cyclin D1 proteolysis and subcellular localization. Genes & development, 12(22), 3499-3511.

-

Liang, J., & Slingerland, J. M. (2003). Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression. Cell cycle, 2(4), 339-345.[2]

-

Sethi, G., Ahn, K. S., & Aggarwal, B. B. (2008). This compound, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IκBα kinase activation. Biochemical pharmacology, 76(11), 1404-1416.

-

Medema, R. H., Kops, G. J., Bos, J. L., & Burgering, B. M. (2000). AFX-like Forkhead transcription factors mediate cell-cycle regulation by Ras and PKB through p27kip1. Nature, 404(6779), 782-787.

-

Coffer, P. J., Jin, J., & Woodgett, J. R. (1998). Protein kinase B (c-Akt): a multifunctional mediator of phosphatidylinositol 3-kinase activation. Biochemical Journal, 335(1), 1-13.

References

- 1. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple roles of the PI3K/PKB (Akt) pathway in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Discovery and Synthesis of SH-5: A Technical Guide for Researchers

An In-depth Overview of the Potent AKT Inhibitor SH-5, from its Rational Design and Discovery to its Synthesis and Biological Activity.

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a potent inhibitor of the serine/theronine kinase AKT (also known as Protein Kinase B). This compound, chemically identified as D-3-Deoxy-2-O-methyl-myo-inositol 1-[(R)-2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate], has emerged as a valuable tool for studying the AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this compound.

Discovery and Rationale

This compound was developed as part of a novel strategy to inhibit AKT activation by targeting its pleckstrin homology (PH) domain. The activation of AKT is a crucial step in the phosphatidylinositol 3-kinase (PI3K) signaling pathway and is initiated by the binding of its PH domain to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. This interaction leads to a conformational change in AKT, allowing for its phosphorylation and subsequent activation.

The core concept behind the design of this compound and its analogs, referred to as D-3-deoxy-phosphatidyl-myo-inositols (DPIs), was to create molecules that mimic the natural ligands of the AKT PH domain but cannot be phosphorylated at the 3-position of the myo-inositol ring.[1][2] By lacking the 3-hydroxyl group, these synthetic analogs are designed to bind to the PH domain of AKT, effectively trapping it in the cytoplasm and preventing its translocation to the plasma membrane and subsequent activation.[1][2] this compound, a lipid ether derivative within this class, was specifically designed to enhance cellular permeability and metabolic stability.

Chemical Synthesis

While the seminal publication on the biological activity of this compound refers to its recent synthesis, a detailed, publicly available, step-by-step synthesis protocol for the complete molecule is not readily found in the primary literature. However, the synthesis would involve the stereospecific preparation of the two key moieties: the D-3-deoxy-2-O-methyl-myo-inositol headgroup and the (R)-2-methoxy-3-(octadecyloxy)propyl lipid tail, followed by their phosphodiester linkage. The synthesis of various deoxy-myo-inositol phosphate analogues has been described in the literature, providing a basis for the potential synthetic route to the inositol component of this compound.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly interfering with the activation of AKT. As a synthetic phosphatidylinositol analog, it competitively binds to the PH domain of AKT. This binding prevents the interaction of AKT with PIP3 at the cell membrane, which is a prerequisite for its activation by upstream kinases such as PDK1.

The inhibition of AKT activation by this compound has significant downstream consequences on cellular signaling pathways that regulate cell survival and apoptosis. One of the key pathways affected is the NF-κB signaling cascade. This compound has been shown to block NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and phorbol esters.[1] This inhibition of NF-κB activation is achieved through the prevention of the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, suppresses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to the downregulation of NF-κB-regulated gene products involved in cell survival, proliferation, and metastasis.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity and its effects on cell proliferation.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Akt1 Kinase Activity) | ~17.5 µM | In vitro assay | [1] |

| IC50 (Akt2 Kinase Activity) | Not Reported | - | - |

| IC50 (Akt3 Kinase Activity) | Not Reported | - | - |

| Effective Concentration (Proliferation Inhibition) | Greatest effect at 2 µM | Hep-2 (Laryngeal Squamous Cell Carcinoma) | [5] |

| Concentration for Apoptosis Potentiation | 5 µM | H1299 (Non-small cell lung carcinoma) | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Protocol:

-

Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

Protocol:

-

Transfection: Co-transfect cells (e.g., KBM-5) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., 1 nM TNF-α).

-

Lysis: After the desired stimulation time (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold induction over the unstimulated control.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound, an apoptosis-inducing agent (e.g., TNF-α), or a combination of both for a specified period.

-

Cell Lysis: Harvest and lyse the cells in a chilled cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase-3 Activity Measurement: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity in the sample.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells as described for the NF-κB reporter assay and prepare whole-cell or nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a rationally designed, specific inhibitor of AKT that has proven to be a valuable research tool for dissecting the complexities of the PI3K/AKT signaling pathway. Its ability to potentiate apoptosis and inhibit NF-κB activation underscores the therapeutic potential of targeting AKT in diseases such as cancer. This technical guide provides a foundational understanding of the discovery, mechanism of action, and experimental characterization of this compound, which should aid researchers in its application and in the development of future generations of AKT inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Specific inhibition of the Akt1 pleckstrin homology domain by D-3-deoxy-phosphatidyl-myo-inositol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of 3- and 6-deoxy-D-myo-inositol phosphate analogues from (+)-epi- and (-)-vibo-quercitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

SH-5: A Technical Guide for Investigating Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in cell signaling pathways, governing essential cellular processes such as growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention and a key subject of study in cancer biology. SH-5, a synthetic phosphatidylinositol analog, has emerged as a potent and specific cell-permeable inhibitor of Akt. This technical guide provides an in-depth overview of this compound as a tool for studying Akt signaling, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective use in the laboratory.

Introduction to this compound and the Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central pathway that responds to a variety of extracellular signals, including growth factors and cytokines, to regulate fundamental cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as Akt and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and orchestrating a range of cellular responses. Key downstream effects of Akt activation include the promotion of cell survival through the inhibition of pro-apoptotic proteins like Bad and the activation of the transcription factor NF-κB, as well as the stimulation of cell growth and proliferation via the mTORC1 pathway.

This compound is a specific inhibitor of Akt that functions by targeting its pleckstrin homology (PH) domain. This interaction is thought to prevent the recruitment of Akt to the plasma membrane, thereby inhibiting its activation. By specifically targeting Akt, this compound allows researchers to dissect the role of this crucial kinase in various cellular processes and to investigate the consequences of its inhibition.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

Table 1: IC50 Value of this compound

| Target | IC50 Value | Notes |

| Akt (general) | 5.0 µM | This value represents the general inhibitory concentration against Akt. |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Concentration | Effect | Reference Study |

| Hep-2 (Laryngeal Squamous Cell Carcinoma) | 2 µM | Inhibition of proliferation | [1] |

| KBM-5 (Chronic Myeloid Leukemia) | 5 µM | Downregulation of NF-κB regulated gene products | [2] |

| H1299 (Non-small Cell Lung Carcinoma) | 5 µM | Potentiation of TNF-induced apoptosis | [2] |

| Various Cancer Cell Lines | 1 - 10 µM | Inhibition of cell growth |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Akt signaling.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Target cells

-

96-well culture plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis induced by this compound treatment.

Materials:

-

This compound

-

Target cells

-

6-well culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for detecting apoptosis using Annexin V staining.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation state of Akt.

Materials:

-

This compound

-

Target cells

-

6-well culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-pan-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with anti-pan-Akt and anti-β-actin antibodies for loading controls.

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of Akt signaling. Its specificity and cell-permeability make it suitable for a wide range of in vitro studies aimed at elucidating the multifaceted roles of Akt in cellular physiology and pathology. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively design and execute experiments using this compound, ultimately contributing to a deeper understanding of the PI3K/Akt pathway and its implications in disease. As with any inhibitor, it is crucial to carefully consider the experimental context, including cell type and treatment conditions, and to perform appropriate control experiments to ensure the validity of the findings. Further research to delineate the isoform-specific inhibitory profile of this compound would be beneficial for more targeted investigations.

References

- 1. Characterization of AKT independent effects of the synthetic AKT inhibitors this compound and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations (Journal Article) | ETDEWEB [osti.gov]

- 2. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the PI3K/Akt Pathway: A Technical Guide to the Akt Inhibitor SH-5

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various human cancers has established it as a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the foundational research concerning the PI3K/Akt pathway, with a specific focus on SH-5, a synthetic phosphatidylinositol analog designed as a specific inhibitor of Akt. We will explore its mechanism of action, summarize key quantitative data, present detailed experimental protocols for its characterization, and discuss its cellular effects, both dependent and independent of Akt inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.

The PI3K/Akt Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt pathway is an intracellular signaling cascade crucial for regulating the cell cycle and is frequently over-activated in many human cancers.[2] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[4] The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases, such as PDK1 and mTORC2.[4] Once activated, Akt phosphorylates a wide array of downstream substrates, thereby controlling critical cellular functions. Key downstream effectors include:

-

mTORC1: A central regulator of cell growth, protein synthesis, and metabolism.[2]

-

GSK3β: Involved in glycogen metabolism and cell survival.

-

FOXO proteins: Transcription factors that promote the expression of genes involved in apoptosis and cell cycle arrest. Akt phosphorylation inactivates FOXO proteins.

-

IκB kinase (IKK): Leading to the activation of the NF-κB transcription factor, which promotes the expression of genes involved in inflammation, survival, and proliferation.[5]

Given its central role, the aberrant activation of this pathway contributes to carcinogenesis, tumor cell proliferation, invasion, and resistance to therapy.[2]

This compound: A Synthetic Phosphatidylinositol Analog for Akt Inhibition